molecular formula C24H22ClFN4O3S B11649446 (6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11649446
M. Wt: 501.0 g/mol
InChI Key: YGPFYAKNQDUWBY-LTKWUWIZSA-N
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Description

The compound (6Z)-6-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazolo-pyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and the thiadiazolo-pyrimidine core, which may confer distinct biological and chemical properties not found in similar compounds.

(6Z)-6-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22ClFN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H22ClFN4O3S/c1-4-32-19-11-15(10-18(25)20(19)33-12-14-5-7-16(26)8-6-14)9-17-21(27)30-24(28-22(17)31)34-23(29-30)13(2)3/h5-11,13,27H,4,12H2,1-3H3/b17-9-,27-21?

InChI Key

YGPFYAKNQDUWBY-LTKWUWIZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)Cl)OCC4=CC=C(C=C4)F

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)Cl)OCC4=CC=C(C=C4)F

Origin of Product

United States

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